
2-Anilino-4H-1,3-thiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms The presence of an anilino group (a phenyl group attached to an amino group) at the 2-position of the thiazine ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an isocyanate derivative. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-Anilino-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.
Substitution: The anilino group can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; conditions: room temperature to moderate heating.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically carried out in an inert atmosphere.
Substitution: Halogens, nitro compounds; conditions: often require a catalyst and controlled temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Halogenated or nitrated thiazine derivatives
Aplicaciones Científicas De Investigación
2-Anilino-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Anilino-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,3-Benzothiazin-4-ones: These compounds have a similar thiazine ring structure but with a benzene ring fused to the thiazine ring.
Thieno[3,2-e]-1,3-thiazin-4-ones: These compounds have a thiophene ring fused to the thiazine ring.
1,3-Thiazin-2,4-diones: These compounds have a similar thiazine ring but with different substituents at the 2 and 4 positions.
Uniqueness: 2-Anilino-4H-1,3-thiazin-4-one stands out due to the presence of the anilino group, which enhances its chemical reactivity and biological activity.
Propiedades
Número CAS |
65200-44-4 |
|---|---|
Fórmula molecular |
C10H8N2OS |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
2-anilino-1,3-thiazin-4-one |
InChI |
InChI=1S/C10H8N2OS/c13-9-6-7-14-10(12-9)11-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Clave InChI |
KFSFPGCYKUGMAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=O)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


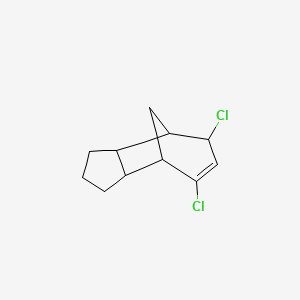
![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)


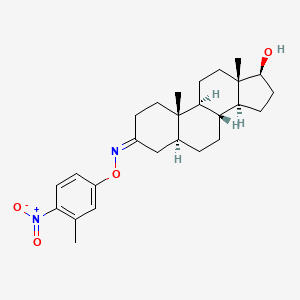
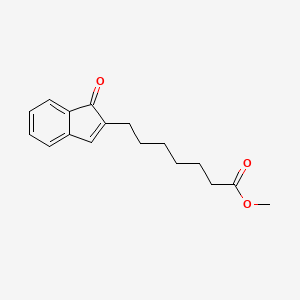
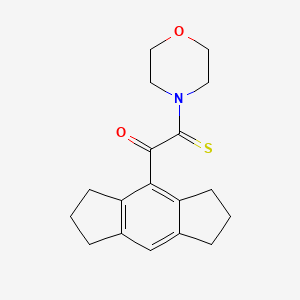
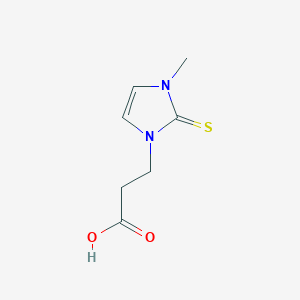
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)




![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
